Phenazine-2,3-diamine
Overview
Description
Phenazine-2,3-diamine, also known as 2,3-DIAMINOPHENAZINE, is a planar electron-rich heterocyclic diamine . It’s of particular interest to both chemists and biochemists due to its rich organic chemistry and intense luminescence .
Synthesis Analysis
The synthesis of Phenazine-2,3-diamine has been a topic of interest in the field of organic chemistry. One approach involves the condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular formula of Phenazine-2,3-diamine is C12H10N4 . The structure of Phenazine-2,3-diamine in its non-protonated form has been reported, and it features intriguing crystal packing, which includes π–π, hydrogen- and T-bonded interactions .Chemical Reactions Analysis
Phenazine-2,3-diamine is known for its rich organic chemistry. It’s been suggested that there might be a cooperative process of Phenazine-2,3-diamine oligomerization during adsorption .Physical And Chemical Properties Analysis
Phenazine-2,3-diamine has a molecular weight of 210.23 g/mol . It’s an electron-rich compound, which contributes to its intense luminescence .Scientific Research Applications
Antimicrobial Properties
Phenazines, including Phenazine-2,3-diamine, are known to exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Antitumor Activity
Phenazine-2,3-diamine has been found to have antitumor properties . This suggests potential applications in cancer treatment and the development of new antitumor drugs.
Antioxidant Activity
Phenazine-2,3-diamine also exhibits antioxidant activity . This property could be harnessed in the development of antioxidant supplements or treatments.
Antimalarial Properties
Phenazine-2,3-diamine has been found to have antimalarial properties . This suggests potential applications in the treatment of malaria.
Neuroprotectant Properties
Phenazine-2,3-diamine has neuroprotectant properties . This suggests potential applications in the treatment of neurodegenerative diseases.
DNA Cleavage
Phenazine-2,3-diamine has been found to cause photoinduced DNA cleavage . This property could be used in genetic research and the development of new genetic therapies.
Luminescence
Phenazine-2,3-diamine is known for its intense luminescence . This property could be used in the development of new imaging techniques or materials.
Cancer Chemopreventive Agent
1-Methoxy-benzo[b]phenazine, synthesized via a reaction involving Phenazine-2,3-diamine, displayed half-maximal inhibitory concentration (IC50) values versus QR1 induction and QR2 inhibition in the nanomolar range, suggesting future application as a cancer chemopreventive agent .
Mechanism of Action
Target of Action
Phenazine-2,3-diamine, also known as 2,3-Phenazinediamine, is a derivative of phenazine . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc Phenazines are known to interact with various cellular components, modifying cellular redox states, acting as cell signals that regulate patterns of gene expression, contributing to biofilm formation and architecture, and enhancing bacterial survival .
Mode of Action
Phenazines, in general, serve as electron shuttles to alternate terminal acceptors . They can modify cellular redox states, which can lead to changes in cellular function and survival .
Biochemical Pathways
Phenazine-2,3-diamine is likely to affect multiple biochemical pathways due to its broad range of biological activities. For instance, phenazines have been shown to induce reactive oxygen species (ROS)-mediated apoptotic death, which could lead to the production of intracellular ROS .
Result of Action
Phenazines are known to have a wide spectrum of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . These effects suggest that Phenazine-2,3-diamine may have similar impacts on cellular function and survival.
Action Environment
The action of Phenazine-2,3-diamine may be influenced by various environmental factors. For instance, the synthesis of phenazines has been shown to be influenced by environmental conditions . Additionally, the fluorescence properties of Phenazine-2,3-diamine, which have broad applications in luminescence, electrochemistry, and biochemistry , may be affected by environmental factors such as pH and solvent polarity .
Future Directions
properties
IUPAC Name |
phenazine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPGINJWPPHRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984097 | |
Record name | 2,3-Phenazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671383 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
655-86-7 | |
Record name | 2,3-Diaminophenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diaminophenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Phenazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenazine-2,3-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIAMINOPHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the crystal structure of Phenazine-2,3-diamine and its significance?
A1: Phenazine-2,3-diamine (DAP) is a planar, electron-rich heterocyclic diamine. Its crystal structure reveals a non-protonated form with intriguing packing features, including pi-pi, hydrogen, and T-bonded interactions. [] This understanding of its crystal structure is crucial for researchers exploring its use in crystal engineering, particularly for designing materials with specific properties related to water clustering. []
Q2: How does the structure of Phenazine-2,3-diamine influence its optical properties?
A2: Phenazine-2,3-diamine exhibits strong luminescence, making it interesting for various applications. Research indicates that incorporating electron-accepting or electron-donating substituents, donor-acceptor systems, and/or π-extended systems onto the Phenazine-2,3-diamine core can significantly impact its HOMO-LUMO energy gap and thus fine-tune its absorption and emission spectra. [] This tunability allows for the development of colorful Salen-type Schiff bases with potential applications in optoelectronics and materials science.
Q3: Can Phenazine-2,3-diamine act as a building block for more complex molecules?
A3: Yes, Phenazine-2,3-diamine serves as a versatile building block in organic synthesis. For instance, it reacts with 2-hydroxy aromatic aldehydes to yield 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives. [] These derivatives exhibit interesting fluorescence properties, with potential applications in areas such as fluorescent probes and sensors.
Q4: Have there been any computational studies conducted on Phenazine-2,3-diamine derivatives?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular architecture and optoelectronic properties of Schiff bases derived from Phenazine-2,3-diamine. [] These studies provide valuable insights into the electronic structure, reactivity, and potential non-linear optical properties of these compounds.
Q5: Is there evidence of Phenazine-2,3-diamine forming nanoparticles with unique optical characteristics?
A6: Research suggests that Phenazine-2,3-diamine can aggregate to form a core structure within carbon nanodots (CNDs), influencing their optical properties. [] Specifically, Phenazine-2,3-diamine is believed to be a major component in red-emissive CNDs synthesized from o-phenylenediamine. Understanding this aggregation behavior is crucial for tailoring the properties of CNDs for applications like bioimaging and sensing.
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